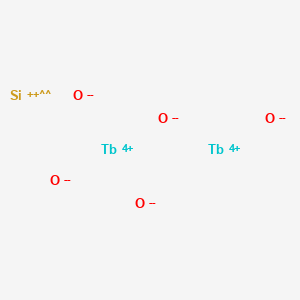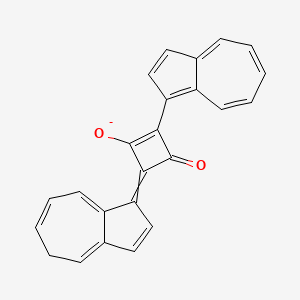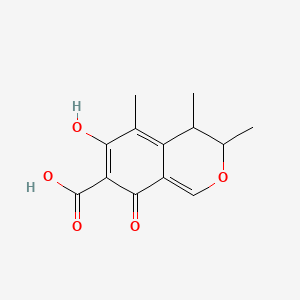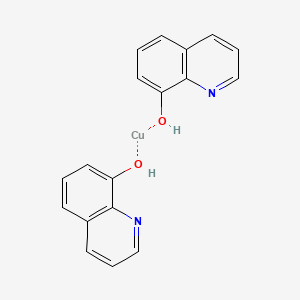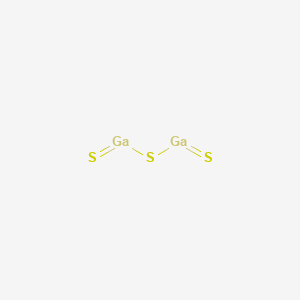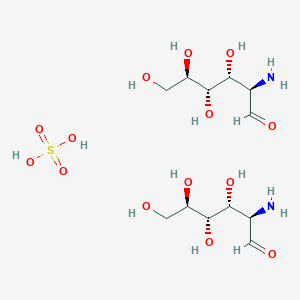
AMMONIUM CHROMIUM(III) SULFATE 12-WATER
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium chromium(III) sulfate 12-water, also known as ammonium chromium(III) sulfate dodecahydrate, is a chemical compound with the formula ( \text{NH}_4\text{Cr(SO}_4)_2 \cdot 12\text{H}_2\text{O} ). It is a double salt of chromium sulfate and ammonium sulfate and appears as blue-violet crystals. This compound is primarily used in the dyeing and tanning industries due to its ability to form stable complexes with organic molecules .
Vorbereitungsmethoden
Ammonium chromium(III) sulfate 12-water can be synthesized through the reaction of chromic sulfate and ammonium sulfate in an aqueous solution. The solution is then allowed to crystallize, forming the characteristic blue-violet crystals. The reaction conditions typically involve dissolving the reactants in water and allowing the solution to evaporate slowly at room temperature .
Industrial production methods involve similar processes but on a larger scale. The reactants are mixed in large reactors, and the solution is subjected to controlled evaporation to obtain the crystalline product. The purity of the product can be enhanced through recrystallization techniques .
Analyse Chemischer Reaktionen
Ammonium chromium(III) sulfate 12-water undergoes various chemical reactions, including:
Oxidation: Chromium(III) can be oxidized to chromium(VI) using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Chromium(VI) can be reduced back to chromium(III) using reducing agents such as sulfur dioxide or sodium bisulfite.
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, sulfur dioxide, and sodium bisulfite. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which ammonium chromium(III) sulfate 12-water exerts its effects involves the formation of stable complexes with organic molecules. In biological systems, chromium(III) ions can interact with proteins and nucleic acids, influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Ammonium chromium(III) sulfate 12-water can be compared with other similar compounds such as potassium chromium(III) sulfate dodecahydrate (( \text{KCr(SO}_4)_2 \cdot 12\text{H}_2\text{O} )) and sodium chromium(III) sulfate dodecahydrate (( \text{NaCr(SO}_4)_2 \cdot 12\text{H}_2\text{O} )). These compounds share similar chemical properties and applications but differ in their cationic components (ammonium, potassium, or sodium). The choice of compound depends on the specific requirements of the application, such as solubility, reactivity, and availability .
Eigenschaften
CAS-Nummer |
13548-43-1 |
|---|---|
Molekularformel |
CrH6NO8S2+2 |
Molekulargewicht |
264.18 g/mol |
IUPAC-Name |
azanium;chromium(3+);hydrogen sulfate |
InChI |
InChI=1S/Cr.H3N.2H2O4S/c;;2*1-5(2,3)4/h;1H3;2*(H2,1,2,3,4)/q+3;;;/p-1 |
InChI-Schlüssel |
RAGLTCMTCZHYEJ-UHFFFAOYSA-M |
Kanonische SMILES |
[NH4+].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Cr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


